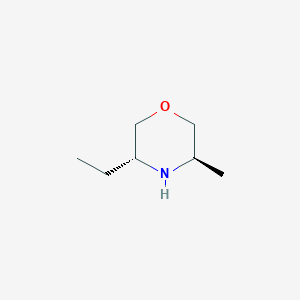

(3R,5R)-3-Ethyl-5-methylmorpholine

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(3R,5R)-3-ethyl-5-methylmorpholine |

InChI |

InChI=1S/C7H15NO/c1-3-7-5-9-4-6(2)8-7/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |

InChI Key |

NIVZZMFSGHCALH-RNFRBKRXSA-N |

Isomeric SMILES |

CC[C@@H]1COC[C@H](N1)C |

Canonical SMILES |

CCC1COCC(N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Ethyl-5-methylmorpholine can be achieved through several methods. One common approach involves the reduction of a precursor compound using a suitable reducing agent. For instance, the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoic acid tert-butyl ester using a ketone reductase enzyme can yield this compound . This reaction typically occurs under mild conditions, such as room temperature and neutral pH, making it an efficient and environmentally friendly process.

Industrial Production Methods

In industrial settings, the production of this compound often involves biocatalytic processes due to their high selectivity and efficiency. The use of recombinant enzymes, such as ketone reductases, allows for the stereoselective reduction of precursors to produce the desired chiral morpholine derivative . These processes are typically carried out in aqueous media, further enhancing their sustainability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Ethyl-5-methylmorpholine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the morpholine ring or its substituents.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various reduced morpholine derivatives.

Scientific Research Applications

(3R,5R)-3-Ethyl-5-methylmorpholine has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: This compound can serve as a ligand in the study of enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of (3R,5R)-3-Ethyl-5-methylmorpholine involves its interaction with specific molecular targets. For instance, as a chiral ligand, it can bind to enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares (3R,5R)-3-Ethyl-5-methylmorpholine with five structurally related morpholine derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Physicochemical Properties

Key Observations:

Substituent Effects on Physicochemical Properties

- Alkyl vs. Aryl Groups: The ethyl and methyl substituents in this compound confer moderate lipophilicity compared to phenyl-containing analogs like rac-(3R,5S)-3-Methyl-5-phenylmorpholine hydrochloride.

- Chirality : The (3R,5R) configuration ensures stereochemical specificity, critical for interactions with biological targets. For example, the (R,R) configuration in aprepitant analogs is essential for binding to neurokinin-1 receptors .

Biological Activity

(3R,5R)-3-Ethyl-5-methylmorpholine is a chiral morpholine derivative with the molecular formula C7H15NO. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique stereochemistry and biological activity. This article explores its biological activity, synthesis methods, and potential applications.

- Molecular Formula : C7H15NO

- Molecular Weight : 129.20 g/mol

- Structure : The compound features a morpholine ring with ethyl and methyl substituents at the 3 and 5 positions, respectively.

This compound is known to interact with various biological targets, primarily serving as a ligand in enzyme-substrate interactions. Its ability to form hydrogen bonds through the nitrogen atom in the morpholine ring enhances its binding affinity to certain proteins and enzymes, influencing their activity.

Applications in Medicinal Chemistry

- Antibacterial Activity : Research has indicated that morpholine derivatives can exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial topoisomerases, which are crucial for DNA replication in bacteria . This suggests that this compound may also possess similar antibacterial properties.

- Chiral Building Block : The compound serves as a valuable chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the development of enantiomerically pure compounds that are essential in pharmaceuticals.

- Ligand Properties : As a ligand, this compound can participate in various biochemical assays aimed at studying enzyme kinetics and receptor-ligand interactions .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Reduction Reactions : One common approach involves the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoic acid tert-butyl ester using ketone reductase enzymes to yield this compound.

- Biocatalytic Processes : Industrial production often utilizes biocatalytic methods due to their high selectivity and efficiency. Recombinant enzymes play a crucial role in achieving the desired stereochemistry during synthesis.

Antibacterial Efficacy

A notable study investigated the antibacterial efficacy of morpholine derivatives against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The results demonstrated that compounds with similar morpholine structures exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against various strains . This highlights the potential of this compound as a lead compound for further development.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl and methyl groups on morpholine | Potential antibacterial activity |

| (3R,5R)-3,5-Dimethylmorpholine | Two methyl groups on morpholine | Known for enzyme inhibition |

| (3R,5R,9R)-3,5,9-Trimethyldodecanal | Trimethyl substitution | Used in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.